(Quinolin-2-ylsulfanyl)-acetic acid
Overview
Description
“(Quinolin-2-ylsulfanyl)-acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Its molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
“(Quinolin-2-ylsulfanyl)-acetic acid” has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .Scientific Research Applications
Antimalarial Applications
Quinoline is a key component in many antimalarial drugs . The quinoline nucleus is present in numerous biological compounds that exhibit antimalarial properties .
Antimicrobial Applications
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Applications
Quinoline derivatives have been found to have anticancer properties . They are being investigated for their potential to inhibit the growth of cancer cells .
Antiviral Applications
Quinoline derivatives have shown antiviral properties . They are being studied for their potential use in the treatment of viral infections .
Anti-inflammatory Applications
Quinoline derivatives have been found to have anti-inflammatory effects . They are being used in the treatment of various inflammatory conditions .
Antidepressant and Anticonvulsant Applications
Quinoline derivatives have been found to have antidepressant and anticonvulsant properties . They are being studied for their potential use in the treatment of depression and seizure disorders .
Antihypertensive Applications
Quinoline derivatives have been found to have antihypertensive effects . They are being studied for their potential use in the treatment of high blood pressure .
Applications in Organic Synthesis
Quinoline derivatives are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research may focus on developing less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
properties
IUPAC Name |
2-quinolin-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZJGFBFMIWEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328256 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-2-ylsulfanyl)-acetic acid | |
CAS RN |
56919-56-3 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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